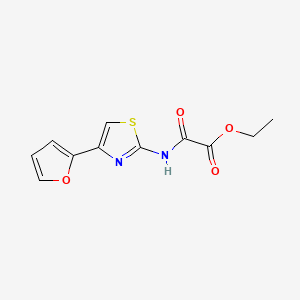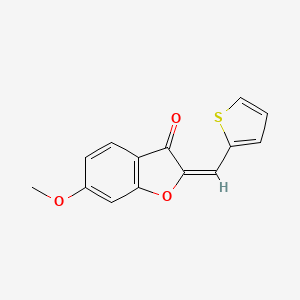
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol is a synthetic compound belonging to the class of iminosugars. Iminosugars are analogues of sugars where a nitrogen atom replaces the oxygen atom in the ring structure. This compound is known for its potential biological activities, particularly as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol typically involves the following steps:
Starting Material: The synthesis begins with D-ribose, a naturally occurring pentose sugar.
Protection of Hydroxyl Groups: The hydroxyl groups of D-ribose are protected using acetonides or benzyl groups to prevent unwanted reactions.
Introduction of Nitrogen: The protected ribose is then subjected to reductive amination using methylamine, introducing the nitrogen atom into the ring structure.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of alkyl, acyl, or other functional groups.
科学的研究の応用
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role as a glycosidase inhibitor, which can help in understanding carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as diabetes, cancer, and viral infections due to its enzyme inhibitory properties.
Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.
作用機序
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol exerts its effects primarily by inhibiting glycosidases. The compound mimics the transition state of the enzyme-substrate complex, binding to the active site of the enzyme and preventing the hydrolysis of glycosidic bonds. This inhibition can modulate various biological processes, including carbohydrate digestion and glycoprotein processing.
類似化合物との比較
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol: Another iminosugar with similar glycosidase inhibitory properties.
1-Deoxynojirimycin: Known for its use in treating type 2 diabetes and Gaucher disease.
Isofagomine: A potent glycosidase inhibitor used in research and potential therapeutic applications.
Uniqueness
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol is unique due to its specific structure, which allows for selective inhibition of certain glycosidases. This selectivity makes it a valuable tool in biochemical research and a potential candidate for therapeutic development.
特性
CAS番号 |
117894-16-3 |
|---|---|
分子式 |
C6H13NO3 |
分子量 |
147.17 g/mol |
IUPAC名 |
(2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3/t4-,5+,6-/m1/s1 |
InChIキー |
UBVOJPDDTVFNFJ-NGJCXOISSA-N |
異性体SMILES |
CN1C[C@@H]([C@@H]([C@H]1CO)O)O |
正規SMILES |
CN1CC(C(C1CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12913158.png)




![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
